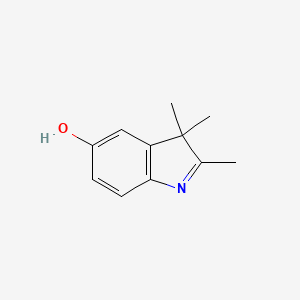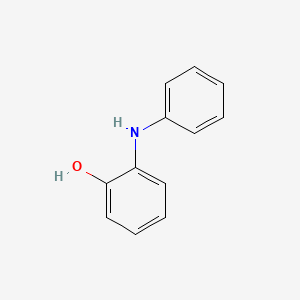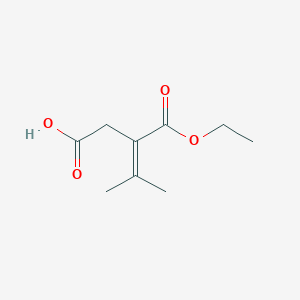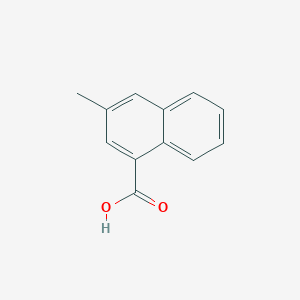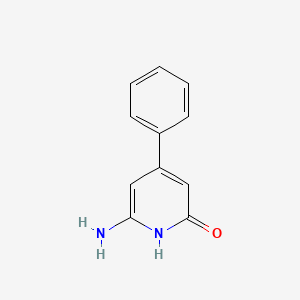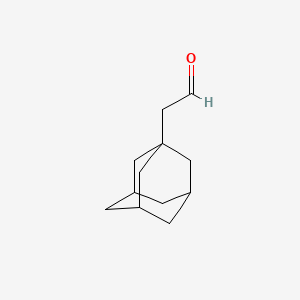
1-Adamantylacetaldehyde
Übersicht
Beschreibung
1-Adamantylacetaldehyde is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Adamantylacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Adamantylacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions with Acetylene
1-Adamantylacetaldehyde can be synthesized by reacting adamantan-1-ol with acetylene in sulfuric acid. This reaction produces 1-adamantylacetaldehyde or 1-adamantyl methyl ketone, depending on the experimental conditions, such as acid concentration and reaction time (Kell & Mcquillin, 1972). Similar reactions involving adamantyl, diphenylmethyl, and norbornyl cations with acetylene have been studied, indicating a broad range of potential chemical reactions (Kell & Mcquillin, 1970).
Formation of 1-Adamantylacetaldehydes and Ketones
1-Hydroxyadamantane and its derivatives can react rapidly with acetylene in sulfuric acid to form a mixture of 1-adamantylacetaldehydes, 1-adamantyl methyl ketones, and homoadamantan-4-ones. These reactions demonstrate the versatility of 1-Adamantylacetaldehyde in generating various organic compounds (Bott, 1973).
Applications in Organocatalysis
2-Acylamino-6-pyridones, where one of the acyl groups is 1-adamantyl, have been used in organocatalysis. These compounds exhibit interesting behaviors in solution, such as forming hydrogen-bonded dimers and trimers, demonstrating the potential of 1-Adamantylacetaldehyde derivatives in catalysis and noncovalent interactions (Ośmiałowski, Kolehmainen, & Kowalska, 2012).
Role in Synthesis of Bifunctional Polycyclic Compounds
The 1-adamantyl cation, which can be derived from 1-Adamantylacetaldehyde, reacts with carbon monoxide and adamantane in superacid to yield various compounds. This finding is significant in the development of synthetic routes for bicyclic and tricyclic diols (Takeuchi & Ohga, 1996).
Functionalization of Saturated Hydrocarbons
The formylation of adamantane by CO, initiated by superacid systems, can produce 1-adamantanecarbaldehyde, a derivative of 1-Adamantylacetaldehyde, under mild conditions (Akhrem et al., 1997).
Sonochemical Activation in Synthesis
The synthesis of ethyl 3-(R-imino)adamantyl-1-carboxylates demonstrates the application of 1-Adamantylacetaldehyde derivatives in creating biologically active substances, highlighting its potential in medicinal chemistry (Moiseev, Ovchinnikov, & Shadrikova, 2011).
Eigenschaften
IUPAC Name |
2-(1-adamantyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h2,9-11H,1,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQURGBJSSSGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantylacetaldehyde | |
CAS RN |
18220-83-2 | |
| Record name | 2-(adamantan-1-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Aminomethyl)bicyclo[2.2.2]octan-1-ol](/img/structure/B7902294.png)
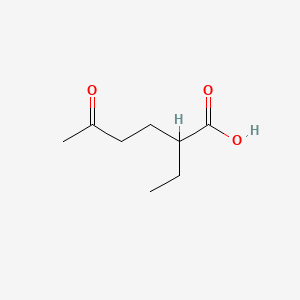
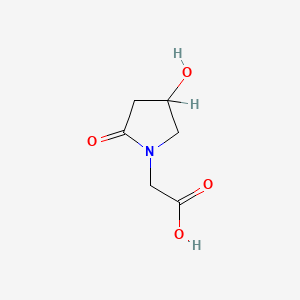
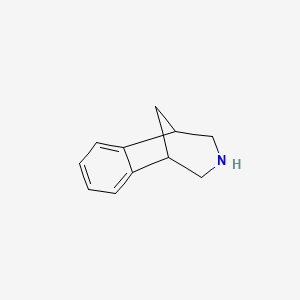
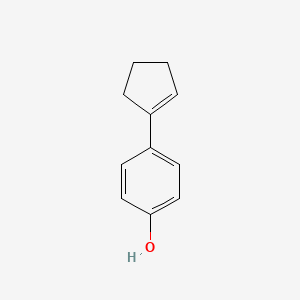
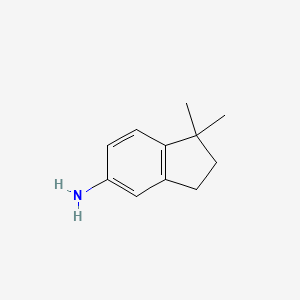
![2,6-Dimethylbenzo[d]oxazol-5-ol](/img/structure/B7902342.png)

